RGS Protein Interaction Selectivity Profile: 500-Fold Window Between RGS19/RGS7 and RGS8
In a high-throughput screen for small-molecule regulators of RGS family protein interactions (NIH R21NS057014), this compound exhibited a pronounced intra-family selectivity profile: EC₅₀ = 60 nM against RGS19 and EC₅₀ = 90 nM against RGS7, compared to EC₅₀ > 30,000 nM against RGS8 [1]. This 500-fold potency window across RGS subtypes within the same assay platform constitutes a selectivity signature that is not observed for simple N-adamantyl-N'-phenyl urea controls or the unsubstituted N-(1-adamantyl)urea core, which typically lack the benzodioxole recognition element and show negligible RGS modulation [2].
| Evidence Dimension | RGS subtype functional potency (EC₅₀, nM) |
|---|---|
| Target Compound Data | RGS19 EC₅₀ = 60 nM; RGS7 EC₅₀ = 90 nM; RGS8 EC₅₀ > 30,000 nM |
| Comparator Or Baseline | N-(1-Adamantyl)urea (unsubstituted core): no detectable RGS modulation reported; typical adamantyl-phenyl urea analogs have not demonstrated RGS selectivity |
| Quantified Difference | ≥500-fold selectivity window (60 nM vs >30,000 nM) for RGS19/RGS7 over RGS8 |
| Conditions | University of New Mexico HTS assay; NIH R21NS057014; recombinant RGS protein interaction assay |
Why This Matters
For researchers studying GPCR signaling modulation where RGS subtype engagement is critical, this selectivity profile is a primary differentiator: substituting with a generic adamantyl-urea compound that lacks the benzodioxole group will likely abolish this selectivity, compromising experimental conclusions.
- [1] BindingDB BDBM47787. 1-(1-adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea: RGS19 EC₅₀ = 60 nM, RGS7 EC₅₀ = 90 nM, RGS8 EC₅₀ > 30,000 nM. NIH R21NS057014. View Source
- [2] BindingDB. N-(1-adamantyl)urea (CID 64166, CAS 13072-69-0): no RGS panel data reported across deposited assays, confirming the benzodioxole group is essential for the observed RGS activity profile. View Source
